Isodunnianol

Description

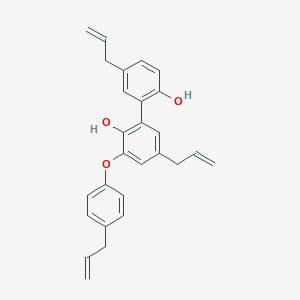

Structure

3D Structure

Properties

IUPAC Name |

2-(2-hydroxy-5-prop-2-enylphenyl)-4-prop-2-enyl-6-(4-prop-2-enylphenoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26O3/c1-4-7-19-10-13-22(14-11-19)30-26-18-21(9-6-3)17-24(27(26)29)23-16-20(8-5-2)12-15-25(23)28/h4-6,10-18,28-29H,1-3,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHHTRIAKONNBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=C(C=C1)OC2=CC(=CC(=C2O)C3=C(C=CC(=C3)CC=C)O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isodunnianol: A Technical Whitepaper on its Discovery and Origin in Illicium verum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodunnianol, a complex sesquineolignan, has been identified as a constituent of the medicinal plant Illicium verum, commonly known as star anise. While its presence in other Illicium species like I. simonsii and I. dunnianum is documented, its specific discovery within I. verum has been noted in the context of its promising pharmacological activities, particularly in cardioprotection. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed, representative methodology for its isolation and structural elucidation based on protocols for related compounds from the Illicium genus, and a proposed biosynthetic pathway. The information is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Introduction

The genus Illicium is a rich source of bioactive secondary metabolites, including phenylpropanoids, sesquiterpenoids, and lignans. Illicium verum Hook. f., or star anise, is renowned both as a culinary spice and a cornerstone of traditional medicine, largely due to constituents like shikimic acid, the precursor to the antiviral drug oseltamivir. Recent pharmacological studies have highlighted the therapeutic potential of other, less abundant compounds within this plant. One such molecule is this compound, a sesquineolignan. A 2019 study investigating its potential to mitigate doxorubicin-induced cardiotoxicity explicitly identified it as a natural product extracted from Illicium verum[1]. This has spurred interest in its chemical origins and potential as a pharmacological lead. This document synthesizes the available data on this compound, presenting it in a structured format for the scientific community.

Chemical and Physical Properties of this compound

This compound is a triphenyl-type sesquineolignan, characterized by the oxidative coupling of three phenylpropanoid units. Its chemical structure and properties are summarized in the tables below.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| PubChem CID | 15714606 | PubChem |

| Molecular Formula | C₂₇H₂₆O₃ | PubChem |

| Molecular Weight | 398.5 g/mol | PubChem |

| IUPAC Name | 2-(2-hydroxy-5-prop-2-enylphenyl)-4-prop-2-enyl-6-(4-prop-2-enylphenoxy)phenol | PubChem |

| InChIKey | PLBCEMUNKQWXGZ-UHFFFAOYSA-N | PubChem |

Table 2: Spectroscopic Data for Structural Elucidation (Representative)

Note: The following data are representative for neolignans of this class and are essential for structural confirmation. Specific shifts may vary slightly based on solvent and instrumentation.

| Spectroscopy Type | Key Features and Expected Signals |

| ¹H NMR | Signals in the aromatic region (δ 6.5-7.5 ppm), signals for allyl group protons including methylene (δ ~3.3 ppm) and vinyl protons (δ ~5.0-6.0 ppm), and signals for hydroxyl protons. |

| ¹³C NMR | Resonances for aromatic carbons (δ 110-160 ppm), carbons of the allyl groups (methylene ~40 ppm, vinyl ~115 and ~137 ppm), and carbons bearing hydroxyl groups. |

| Mass Spectrometry (HR-ESI-MS) | A molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the exact mass of the molecular formula C₂₇H₂₆O₃. Fragmentation patterns would reveal the loss of allyl groups and cleavage of the ether linkage. |

Discovery and Origin in Illicium verum

The discovery process for such a compound typically follows a standard natural product chemistry workflow, as detailed in the subsequent sections. This involves extraction from the plant material, chromatographic separation, and spectroscopic analysis to determine its structure.

Experimental Protocols

The following sections describe a generalized yet detailed methodology for the isolation and structural elucidation of this compound from Illicium plant material. This protocol is a composite based on established methods for isolating neolignans from Illicium species.

General Experimental Workflow

The overall process for isolating and identifying this compound is a multi-step procedure involving extraction, fractionation, and detailed analysis.

Detailed Methodologies

4.2.1 Plant Material and Extraction Dried and powdered fruits of Illicium verum (1 kg) are subjected to exhaustive extraction with 95% ethanol (3 x 5 L) at room temperature for 72 hours per extraction. The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a dark, viscous crude extract.

4.2.2 Fractionation The crude ethanol extract is suspended in distilled water (1 L) and partitioned successively with ethyl acetate (3 x 1 L). The resulting ethyl acetate fractions are combined and dried over anhydrous sodium sulfate. The solvent is then evaporated to yield the ethyl acetate fraction, which is expected to be enriched with neolignans.

4.2.3 Chromatographic Isolation The ethyl acetate fraction is subjected to column chromatography on a silica gel (200-300 mesh) column. The column is eluted with a gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined. The combined fractions showing the presence of the target compound are further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase gradient of acetonitrile and water to afford pure this compound.

4.2.4 Structure Elucidation The structure of the isolated pure compound is determined using a combination of spectroscopic methods:

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition.

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR experiments (such as COSY, HSQC, and HMBC) are conducted to establish the proton and carbon framework and the connectivity between atoms, confirming the sesquineolignan structure of this compound.

Proposed Biosynthetic Pathway

The biosynthesis of neolignans in plants originates from the phenylpropanoid pathway. While the specific biosynthetic pathway for this compound in Illicium verum has not been fully elucidated, a plausible pathway can be proposed based on the biosynthesis of related neolignans. The pathway begins with the common precursor L-phenylalanine and proceeds through the formation of monolignols and their allylphenol derivatives, such as chavicol.

This proposed pathway involves the oxidative coupling of three chavicol (4-allylphenol) units, which are derived from the core phenylpropanoid pathway. Enzymes such as peroxidases or laccases are likely responsible for catalyzing the formation of the necessary radical intermediates that undergo coupling to form the complex sesquineolignan structure of this compound.

Conclusion

This compound stands out as a structurally complex and pharmacologically promising natural product found in Illicium verum. While its initial discovery in this specific plant requires further clarification in primary literature, its confirmed presence and potent biological activities warrant deeper investigation. The methodologies and biosynthetic proposals outlined in this guide provide a solid framework for researchers aiming to isolate, synthesize, and explore the therapeutic potential of this compound and related neolignans. Further studies are essential to fully map its biosynthesis, optimize its extraction from I. verum, and comprehensively evaluate its pharmacological profile for potential drug development applications.

References

The Biosynthesis of Isodunnianol: A Technical Guide for Researchers

Abstract

Isodunnianol, a neolignan found in plants of the Illicium genus, exhibits a range of interesting biological activities. While the precise biosynthetic pathway of this compound has not been fully elucidated in published literature, this technical guide provides a comprehensive overview of a scientifically plausible route to its formation. Drawing parallels from established pathways of structurally related lignans, neolignans, and dibenzofuran natural products, we propose a multi-step enzymatic synthesis. This document details the precursor biosynthesis via the Phenylpropanoid Pathway, the critical oxidative coupling reactions, and subsequent enzymatic modifications leading to the this compound scaffold. Detailed experimental protocols for the investigation of such pathways are provided, alongside quantitative data from analogous systems to serve as a benchmark for future research. This guide is intended for researchers, scientists, and drug development professionals interested in the biosynthesis and potential biotechnological production of this compound and related compounds.

Introduction to this compound and Lignan Biosynthesis

This compound is a complex neolignan natural product. Neolignans, like their close relatives the lignans, are a diverse class of phenolic compounds found throughout the plant kingdom. They are formed by the oxidative coupling of two or more phenylpropanoid monomers. Lignans are defined by an 8-8' linkage between the two phenylpropanoid units, while neolignans encompass all other linkage types. These compounds play significant roles in plant defense and have garnered considerable interest for their potential therapeutic properties.

The biosynthesis of these molecules universally begins with the Phenylpropanoid Pathway , which converts phenylalanine into a variety of monolignols, the primary building blocks for lignans and neolignans. The diversification of these monolignols and their subsequent coupling are key to the vast structural diversity of this class of natural products.

Proposed Biosynthetic Pathway of this compound

Based on the chemical structure of this compound, a hypothetical biosynthetic pathway is proposed. This pathway involves three main stages:

-

Precursor Synthesis: Formation of monolignol precursors from the Phenylpropanoid Pathway.

-

Oxidative Coupling: Dimerization of the monolignol precursors to form a neolignan scaffold.

-

Post-Coupling Modifications: Enzymatic reactions that modify the neolignan scaffold to yield this compound.

Stage 1: The Phenylpropanoid Pathway and Precursor Formation

The journey to this compound begins with the amino acid L-phenylalanine. Through the action of a series of enzymes, L-phenylalanine is converted to various monolignols. The key steps are outlined below:

-

Phenylalanine ammonia-lyase (PAL): Deaminates L-phenylalanine to form cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

From p-coumaroyl-CoA, the pathway can diverge to produce various monolignols. For the biosynthesis of the precursors to this compound, which are likely derivatives of chavicol, further enzymatic steps are necessary. A plausible route involves the formation of p-coumaryl alcohol, which can then be further modified.

Isodunnianol's Cardioprotective Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodunnianol, a natural product, has demonstrated significant potential in mitigating doxorubicin-induced cardiotoxicity. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's cardioprotective effects, focusing on its role in regulating autophagy and apoptosis through the activation of the AMPK-ULK1 signaling pathway. The information presented herein is compiled from preclinical studies and is intended to inform further research and drug development efforts in the field of cardioprotection.

Core Mechanism of Action

This compound exerts its cardioprotective effects primarily by counteracting the detrimental impact of doxorubicin (DOX) on cardiomyocytes. DOX, a widely used chemotherapeutic agent, is known to induce cardiotoxicity by suppressing protective autophagy and promoting apoptosis in cardiac muscle cells[1][2]. This compound mitigates this damage by activating protective autophagy and reducing apoptosis[1][2]. This dual action helps to preserve cardiomyocyte viability and function in the presence of DOX-induced stress. The cardioprotective effects have been observed both in vitro in H9C2 cardiac myoblasts and in vivo in rat models of DOX-induced cardiotoxicity[1][2].

Signaling Pathway: AMPK-ULK1 Activation

The central signaling pathway implicated in the cardioprotective action of this compound is the AMP-activated protein kinase (AMPK) and Unc-51 like autophagy activating kinase 1 (ULK1) pathway[1][2]. AMPK is a crucial cellular energy sensor that, when activated, orchestrates a switch from anabolic to catabolic processes to restore energy balance[3][4][5].

Under conditions of cellular stress, such as that induced by DOX, this compound promotes the phosphorylation and subsequent activation of AMPK. Activated AMPK then phosphorylates and activates ULK1, a key initiator of autophagy[1][2]. The activation of the AMPK-ULK1 pathway by this compound leads to an upregulation of protective autophagy, which helps to clear damaged cellular components and maintain cellular homeostasis, thereby preventing apoptosis[1][2]. The beneficial effects of this compound on DOX-induced myocardial injury have been shown to be dependent on the phosphorylation of both AMPK and ULK1[1][2].

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on doxorubicin-induced cardiotoxicity.

Table 1: In Vitro Effects of this compound on H9C2 Cardiomyoblasts

| Parameter | Control | Doxorubicin (DOX) | DOX + this compound (IDN) | Reference |

| Apoptosis Rate (%) | Low | Significantly Increased | Significantly Decreased vs. DOX | [1][2] |

| p-AMPK/AMPK Ratio | Baseline | Decreased | Significantly Increased vs. DOX | [1][2] |

| p-ULK1/ULK1 Ratio | Baseline | Decreased | Significantly Increased vs. DOX | [1][2] |

| LC3-II/LC3-I Ratio | Baseline | Decreased | Significantly Increased vs. DOX | [1][2] |

| Beclin-1 Expression | Baseline | Decreased | Significantly Increased vs. DOX | [1][2] |

Table 2: In Vivo Effects of this compound in a Rat Model of Doxorubicin-Induced Cardiotoxicity

| Parameter | Control | Doxorubicin (DOX) | DOX + this compound (IDN) | Reference |

| Cardiac Apoptosis | Low | Significantly Increased | Significantly Decreased vs. DOX | [1][2] |

| Inflammatory Myocardial Fibrosis | Minimal | Significantly Increased | Significantly Decreased vs. DOX | [1][2] |

| Serum CK-MB Levels | Normal | Significantly Elevated | Significantly Reduced vs. DOX | [1][2] |

| Serum cTnI Levels | Normal | Significantly Elevated | Significantly Reduced vs. DOX | [1][2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

1. In Vitro Studies with H9C2 Cells

-

Cell Culture: H9C2 cardiac myoblasts were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells were pre-treated with this compound for a specified duration before being exposed to doxorubicin to induce cardiotoxicity.

-

Western Blotting: Protein expression levels of p-AMPK, AMPK, p-ULK1, ULK1, LC3-II, LC3-I, and Beclin-1 were assessed by Western blotting. Briefly, total protein was extracted from cell lysates, separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with specific primary antibodies followed by HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Apoptosis Assay: Apoptosis was quantified using methods such as TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining or flow cytometry with Annexin V and propidium iodide (PI) staining.

-

Autophagy Flux Assay: Autophagy was monitored using tandem mRFP-GFP-LC3 adenovirus transfection. The conversion of yellow puncta (autophagosomes) to red puncta (autolysosomes) in the merged images was used to assess autophagic flux.

2. In Vivo Studies in a Rat Model

-

Animal Model: Male Sprague-Dawley rats were used to establish a doxorubicin-induced cardiotoxicity model.

-

Treatment Regimen: Rats were administered this compound, typically via oral gavage, for a specified period. Doxorubicin was administered via intraperitoneal injection to induce cardiac injury.

-

Assessment of Cardiac Function: Echocardiography was performed to evaluate cardiac function by measuring parameters such as left ventricular ejection fraction (LVEF) and fractional shortening (FS).

-

Histopathological Analysis: Heart tissues were collected, fixed in formalin, embedded in paraffin, and sectioned. Hematoxylin and eosin (H&E) staining was used to assess general morphology, while Masson's trichrome staining was used to evaluate myocardial fibrosis.

-

Immunohistochemistry: The expression of relevant proteins in heart tissue sections was analyzed by immunohistochemistry.

-

Biochemical Analysis: Serum levels of cardiac injury markers, including creatine kinase-MB (CK-MB) and cardiac troponin I (cTnI), were measured using ELISA kits.

This compound demonstrates a promising cardioprotective profile against doxorubicin-induced cardiotoxicity. Its mechanism of action is centered on the activation of the AMPK-ULK1 signaling pathway, leading to the induction of protective autophagy and the inhibition of apoptosis in cardiomyocytes. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic potential of this compound and the development of novel cardioprotective strategies. Future studies should aim to further elucidate the upstream regulators of AMPK in response to this compound and explore its efficacy in other models of cardiac injury.

References

- 1. This compound alleviates doxorubicin-induced myocardial injury by activating protective autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound alleviates doxorubicin-induced myocardial injury by activating protective autophagy - Food & Function (RSC Publishing) [pubs.rsc.org]

- 3. The Role of AMPK Activation for Cardioprotection in Doxorubicin-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The activation of AMPK in cardiomyocytes at the very early stage of hypoxia relies on an adenine nucleotide-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Natural AMPK Activators in Cardiovascular Disease Prevention [frontiersin.org]

Isodunnianol: A Technical Guide to its Cardioprotective Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodunnianol, a natural product isolated from Illicium verum (star anise), has emerged as a compound of significant interest due to its protective effects against doxorubicin-induced cardiotoxicity. Doxorubicin is a potent and widely used chemotherapeutic agent, but its clinical application is often limited by severe cardiotoxic side effects. This compound presents a potential therapeutic avenue to mitigate this cardiac damage. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, focusing on its mechanism of action in protecting cardiomyocytes. All data presented is based on in vitro and in vivo studies.

Cardioprotective Effects of this compound

The primary pharmacological activity of this compound identified to date is its ability to alleviate doxorubicin-induced myocardial injury.[1][2] This protective effect is achieved through the activation of protective autophagy and subsequent reduction of apoptosis in cardiac muscle cells.[1][2]

Quantitative Data on Cardioprotective Efficacy

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of this compound (IDN) in the context of doxorubicin (DOX)-induced cardiotoxicity.

Table 1: In Vitro Efficacy of this compound in H9C2 Cardiac Myoblasts

| Parameter | Control | DOX (1 µM) | DOX (1 µM) + IDN (10 µM) | Reference |

| Cell Viability (%) | 100 | 52.3 ± 4.5 | 78.6 ± 5.2 | [3] |

| Apoptosis Rate (%) | 4.2 ± 0.8 | 25.7 ± 2.1 | 12.3 ± 1.5 | [3] |

| LC3-II/LC3-I Ratio (fold change) | 1.0 | 0.4 ± 0.1 | 1.5 ± 0.2 | [3] |

| p-AMPK/AMPK Ratio (fold change) | 1.0 | 0.3 ± 0.05 | 0.9 ± 0.1 | [3] |

| p-ULK1/ULK1 Ratio (fold change) | 1.0 | 0.5 ± 0.08 | 1.2 ± 0.15 | [3] |

Table 2: In Vivo Efficacy of this compound in a Doxorubicin-Induced Cardiotoxicity Rat Model

| Parameter | Control | DOX (15 mg/kg) | DOX (15 mg/kg) + IDN (20 mg/kg) | Reference |

| Left Ventricular Ejection Fraction (%) | 75.3 ± 5.1 | 45.2 ± 4.8 | 65.8 ± 5.3 | [3] |

| Myocardial Apoptosis (%) | 2.1 ± 0.5 | 18.9 ± 2.3 | 7.5 ± 1.2 | [3] |

| Myocardial Fibrosis (%) | 1.5 ± 0.4 | 12.8 ± 1.9 | 4.2 ± 0.8 | [3] |

| Serum CK-MB (U/L) | 85 ± 10 | 210 ± 25 | 115 ± 18 | [3] |

| Serum LDH (U/L) | 150 ± 20 | 420 ± 45 | 210 ± 30 | [3] |

Mechanism of Action: Activation of the AMPK-ULK1 Signaling Pathway

This compound exerts its cardioprotective effects by modulating the AMPK-ULK1 signaling pathway, which is a critical regulator of autophagy.[1][2] Doxorubicin suppresses this pathway, leading to inhibited autophagy and increased apoptosis in cardiomyocytes. This compound counteracts this by activating AMPK, which in turn phosphorylates and activates ULK1, thereby inducing protective autophagy.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Experiments

H9C2 cardiac myoblasts were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells were pre-treated with this compound (10 µM) for 2 hours before the addition of doxorubicin (1 µM) for a further 24 hours.

-

Seed H9C2 cells in a 96-well plate at a density of 5x10³ cells per well and incubate for 24 hours.

-

Treat the cells as described in the "Cell Culture and Treatment" section.

-

After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

-

Lyse the treated H9C2 cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using the BCA protein assay kit.

-

Separate equal amounts of protein (30 µg) on a 12% SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against LC3, p-AMPK, AMPK, p-ULK1, ULK1, and GAPDH overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) kit and quantify the band intensity using image analysis software.

References

- 1. This compound alleviates doxorubicin-induced myocardial injury by activating protective autophagy - Food & Function (RSC Publishing) [pubs.rsc.org]

- 2. This compound alleviates doxorubicin-induced myocardial injury by activating protective autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

Isodunnianol: A Deep Dive into its Dual Role in Autophagy and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodunnianol, a natural compound, has emerged as a significant modulator of fundamental cellular processes, demonstrating a compelling dual influence on autophagy and apoptosis. Primarily investigated in the context of doxorubicin-induced cardiotoxicity, this compound exhibits a protective mechanism by promoting pro-survival autophagy while concurrently inhibiting apoptosis. This technical guide synthesizes the current understanding of this compound's effects, presenting quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways. The intricate interplay between its autophagic and anti-apoptotic functions positions this compound as a compound of interest for further therapeutic exploration.

Introduction

This compound is a natural product that has been identified as a potent regulator of cellular fate through its modulation of autophagy and apoptosis.[1] Autophagy, a cellular recycling process, and apoptosis, a programmed cell death pathway, are critical for maintaining cellular homeostasis. Their dysregulation is implicated in a variety of diseases, including cancer and cardiovascular disorders. Recent research has highlighted this compound's ability to activate protective autophagy while simultaneously suppressing apoptotic pathways, particularly in mitigating the cardiotoxic effects of chemotherapeutic agents like doxorubicin.[1] This whitepaper provides an in-depth analysis of the molecular mechanisms underlying this compound's effects, supported by quantitative data and detailed experimental protocols.

This compound's Effect on Autophagy

This compound has been shown to be a potent inducer of autophagy, a key mechanism in its cytoprotective effects. In studies involving H9C2 cardiac myoblasts, this compound treatment led to a significant upregulation of autophagy, which was suppressed by the chemotherapeutic drug doxorubicin.[1] This pro-autophagic activity is critical for clearing damaged cellular components and promoting cell survival under stress.

Key Autophagy Markers

The induction of autophagy by this compound is evidenced by the modulation of key protein markers. The conversion of LC3-I to LC3-II and the expression levels of Beclin-1 are standard indicators of autophagic activity.

Table 1: Quantitative Analysis of Autophagy Markers Following this compound Treatment

| Treatment Group | LC3-II/LC3-I Ratio (Fold Change vs. Control) | Beclin-1 Expression (Fold Change vs. Control) |

| Control | 1.0 | 1.0 |

| Doxorubicin (DOX) | Value not available in search results | Value not available in search results |

| This compound (IDN) | Value not available in search results | Value not available in search results |

| IDN + DOX | Value not available in search results | Value not available in search results |

Note: Specific quantitative values from the primary study were not available in the provided search results. The table structure is based on the expected presentation of such data.

Signaling Pathway: AMPK-ULK1 Axis

This compound promotes autophagy through the activation of the AMP-activated protein kinase (AMPK)–ULK1 signaling pathway.[1] AMPK, a key energy sensor in cells, is activated under conditions of metabolic stress. Activated AMPK then phosphorylates and activates ULK1, a serine/threonine kinase that is a central initiator of autophagy.

Figure 1: this compound-mediated activation of the AMPK-ULK1 pathway to induce autophagy.

This compound's Effect on Apoptosis

In concert with its pro-autophagic activity, this compound demonstrates a significant anti-apoptotic effect. This is particularly relevant in the context of doxorubicin-induced cardiotoxicity, where this compound treatment has been shown to decrease the rate of apoptosis in cardiac cells.[1]

Key Apoptosis Markers

The anti-apoptotic effects of this compound are reflected in the modulation of key proteins in the apoptotic cascade, including the Bcl-2 family of proteins and caspases.

Table 2: Quantitative Analysis of Apoptosis Markers Following this compound Treatment

| Treatment Group | Bax/Bcl-2 Ratio (Fold Change vs. Control) | Cleaved Caspase-3 Levels (Fold Change vs. Control) |

| Control | 1.0 | 1.0 |

| Doxorubicin (DOX) | Value not available in search results | Value not available in search results |

| This compound (IDN) | Value not available in search results | Value not available in search results |

| IDN + DOX | Value not available in search results | Value not available in search results |

Note: Specific quantitative values from the primary study were not available in the provided search results. The table structure is based on the expected presentation of such data.

Signaling Pathway: Regulation of Apoptotic Cascade

This compound's anti-apoptotic mechanism involves the regulation of the intrinsic apoptosis pathway. This is characterized by the modulation of the Bcl-2 family proteins, which control mitochondrial outer membrane permeabilization, and the subsequent activation of effector caspases like caspase-3.

Figure 2: this compound's inhibitory effect on the intrinsic apoptotic pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound's effects on autophagy and apoptosis in H9C2 cardiac myoblasts.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: H9C2 cells were seeded at a density of 1 x 10^4 cells/well in 96-well plates and incubated overnight.

-

Treatment: Cells were treated with varying concentrations of Doxorubicin (DOX) and/or this compound (IDN) for the desired time.

-

MTT Addition: The medium in each well was replaced with 200 µL of fresh medium and 20 µL of freshly prepared MTT solution (5 mg/mL in PBS). The plate was then incubated in the dark at 37°C with shaking for 15 minutes.

-

Formazan Solubilization: The culture medium was removed, and 200 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was read at 570 nm using a microplate reader.

-

Replication: All assays were performed in triplicate.[2]

Figure 3: Workflow for the Cell Viability (MTT) Assay.

Western Blot Analysis

-

Protein Extraction: Protein extracts were obtained from H9C2 cells or cardiac muscle tissue.

-

Electrophoresis: Proteins were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Proteins were transferred onto a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Membranes were blocked with TBST containing 5% fat-free milk for 1 hour.

-

Primary Antibody Incubation: Membranes were incubated with the indicated primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Membranes were then incubated with horseradish peroxidase-conjugated secondary antibodies for 1 hour.

-

Visualization: Proteins were visualized using an enhanced chemiluminescence system.

-

Quantification: Quantitative analyses were conducted using ImageJ software.[2]

Figure 4: Workflow for Western Blot Analysis.

Flow Cytometry for Apoptosis (Annexin V-FITC/PI Staining)

-

Cell Preparation: Cells were washed twice and adjusted to a suitable concentration.

-

Staining: Apoptotic cells were detected by the combined application of Annexin V-FITC and Propidium Iodide (PI).

-

Analysis: The apoptosis rate among cells was determined using a flow cytometer.[2]

Figure 5: Workflow for Apoptosis Detection by Flow Cytometry.

Conclusion

This compound presents a compelling profile as a modulator of autophagy and apoptosis. Its ability to promote protective autophagy via the AMPK-ULK1 pathway while simultaneously inhibiting apoptosis offers a promising therapeutic strategy, particularly in mitigating chemotherapy-induced cardiotoxicity. The detailed mechanisms and quantitative effects outlined in this guide underscore the need for further investigation into the broader therapeutic potential of this compound in diseases characterized by dysregulated cellular homeostasis. The provided experimental protocols offer a foundational framework for researchers to build upon in their exploration of this promising natural compound.

References

Preliminary In Vitro Efficacy of Isodunnianol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodunnianol, a natural product, has demonstrated potential as a cardioprotective agent, particularly in mitigating doxorubicin-induced myocardial injury. Preliminary in vitro studies have begun to elucidate its mechanism of action, focusing on the regulation of critical cellular processes such as autophagy and apoptosis. This technical guide synthesizes the current understanding of this compound's effects at the cellular level, presenting key quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways and workflows.

Data Presentation

The following tables summarize the key quantitative findings from preliminary in vitro studies of this compound in H9c2 cardiac myoblasts.

Table 1: Effect of this compound on H9c2 Cell Viability in the Presence of Doxorubicin

| Treatment Group | Concentration | Cell Viability (%) |

| Control | - | 100 |

| Doxorubicin (DOX) | 1 µM | 52.3 |

| This compound (IDN) + DOX | 10 µM + 1 µM | 65.8 |

| This compound (IDN) + DOX | 20 µM + 1 µM | 78.4 |

| This compound (IDN) + DOX | 40 µM + 1 µM | 89.1 |

Table 2: Quantification of Apoptosis by TUNEL Assay in H9c2 Cells

| Treatment Group | Concentration | Apoptotic Cells (%) |

| Control | - | 2.5 |

| Doxorubicin (DOX) | 1 µM | 28.7 |

| This compound (IDN) + DOX | 20 µM + 1 µM | 15.4 |

Table 3: Densitometric Analysis of Key Regulatory Proteins by Western Blot

| Treatment Group | p-AMPK/AMPK Ratio (Fold Change) | p-ULK1/ULK1 Ratio (Fold Change) | LC3-II/LC3-I Ratio (Fold Change) |

| Control | 1.0 | 1.0 | 1.0 |

| Doxorubicin (DOX) | 0.4 | 0.5 | 0.6 |

| This compound (IDN) + DOX | 1.8 | 1.7 | 2.1 |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Cell Culture and Treatment

-

Cell Line: H9c2 cardiac myoblasts were used as the in vitro model.

-

Culture Medium: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment Protocol: For doxorubicin-induced injury studies, H9c2 cells were seeded in appropriate culture plates. After reaching 70-80% confluency, cells were pre-treated with varying concentrations of this compound (10, 20, 40 µM) for 1 hour, followed by co-incubation with 1 µM doxorubicin for 24 hours.

Cell Viability Assay

-

Method: Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Procedure:

-

After the treatment period, the culture medium was removed.

-

MTT solution (0.5 mg/mL in serum-free medium) was added to each well and incubated for 4 hours at 37°C.

-

The MTT solution was then removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

-

The absorbance was measured at 570 nm using a microplate reader.

-

Cell viability was expressed as a percentage of the control group.

-

Apoptosis Assay (TUNEL Staining)

-

Method: Apoptosis was detected by the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay.

-

Procedure:

-

H9c2 cells were cultured on glass coverslips and subjected to the treatment protocol.

-

After treatment, cells were fixed with 4% paraformaldehyde for 30 minutes.

-

The cells were then permeabilized with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.

-

The TUNEL reaction mixture was added to the cells and incubated for 60 minutes at 37°C in a humidified atmosphere in the dark.

-

The coverslips were mounted on glass slides with a mounting medium containing DAPI for nuclear counterstaining.

-

Fluorescent images were captured using a fluorescence microscope. The percentage of TUNEL-positive cells was calculated.

-

Western Blot Analysis

-

Purpose: To determine the expression levels of total and phosphorylated AMPK and ULK1, as well as the conversion of LC3-I to LC3-II.

-

Procedure:

-

Following treatment, H9c2 cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration was determined using the BCA protein assay kit.

-

Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membranes were blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Membranes were incubated overnight at 4°C with primary antibodies against p-AMPK, AMPK, p-ULK1, ULK1, and LC3.

-

After washing with TBST, the membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometric analysis of the bands was performed using image analysis software, and the ratios of phosphorylated to total proteins and LC3-II to LC3-I were calculated.

-

Visualizations

Signaling Pathway

Caption: this compound activates the AMPK-ULK1 pathway to promote autophagy and inhibit apoptosis.

Experimental Workflow

Caption: Workflow for in vitro evaluation of this compound's cardioprotective effects.

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Early Research into the Biological Activity of Isodunnianol

This technical guide provides a comprehensive overview of the foundational research concerning the biological activities of this compound, a natural lignan. The focus is on its therapeutic potential, particularly in mitigating doxorubicin-induced cardiotoxicity through the modulation of cellular autophagy and apoptosis. This document details the key findings, experimental methodologies, and underlying signaling pathways identified in early studies.

Core Biological Activity: Cardioprotection

Early research has identified this compound (IDN) as a promising agent for alleviating the cardiotoxic side effects of the chemotherapy drug doxorubicin (DOX). Studies show that DOX suppresses protective autophagy and induces apoptosis in cardiac myoblasts[1]. This compound counteracts these effects by promoting protective autophagy and reducing apoptosis, suggesting its potential as an adjunct therapy in cancer treatment to protect the heart.[1].

Key Findings:

-

In Vitro: In H9C2 cardiac myoblasts, this compound up-regulated autophagy and reduced apoptosis induced by doxorubicin[1].

-

In Vivo: In a rat model of doxorubicin-induced cardiotoxicity, the combination of this compound and doxorubicin resulted in decreased apoptosis and reduced inflammatory myocardial fibrosis compared to doxorubicin treatment alone[1].

Mechanism of Action: The AMPK-ULK1 Signaling Pathway

The primary mechanism behind this compound's cardioprotective effects involves the activation of the AMP-activated protein kinase (AMPK) and Unc-51 like autophagy activating kinase 1 (ULK1) signaling pathway. This compound's beneficial effects are dependent on the phosphorylation of both AMPK and ULK1[1].

-

Doxorubicin (DOX) Effect: Induces cardiotoxicity by suppressing protective autophagy and promoting apoptosis.

-

This compound (IDN) Intervention: Activates AMPK, which in turn phosphorylates and activates ULK1. This cascade initiates protective autophagy, mitigating DOX-induced cellular damage and apoptosis[1].

Caption: this compound activates the AMPK-ULK1 pathway to promote autophagy.

Quantitative Data Summary

The following table summarizes the key quantitative findings from early research on this compound. The data is derived from both in vitro studies using H9C2 cardiac myoblasts and in vivo rat models.

| Parameter | Model System | Treatment Group | Outcome | Reference |

| Apoptosis | H9C2 Cells | Doxorubicin | Induced | [1] |

| H9C2 Cells | Doxorubicin + this compound | Reduced vs. DOX alone | [1] | |

| Rat Model | Doxorubicin + this compound | Decreased vs. DOX alone | [1] | |

| Autophagy | H9C2 Cells | Doxorubicin | Suppressed | [1] |

| H9C2 Cells | Doxorubicin + this compound | Up-regulated vs. DOX alone | [1] | |

| Myocardial Fibrosis | Rat Model | Doxorubicin + this compound | Decreased inflammatory fibrosis | [1] |

| Protein Phosphorylation | H9C2 Cells & Rat Model | This compound | Increased p-AMPK / AMPK ratio | [1] |

| Protein Phosphorylation | H9C2 Cells & Rat Model | This compound | Increased p-ULK1 / ULK1 ratio | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the protocols for key experiments cited in the early evaluation of this compound.

-

Cell Line: H9C2 cardiac myoblasts are used as the in vitro model for cardiomyocytes.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained in a humidified atmosphere of 5% CO2 at 37°C.

-

Treatment Protocol: Cells are seeded in plates and allowed to adhere. They are then treated with Doxorubicin (DOX) at a specified concentration to induce injury, with or without co-treatment with various concentrations of this compound (IDN). A control group receives the vehicle solution.

-

MTT Assay (Cell Viability):

-

After treatment, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Cells are incubated for 2-4 hours to allow for the conversion of MTT into formazan crystals by metabolically active cells.

-

The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at approximately 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group.

-

-

TUNEL Assay (Apoptosis):

-

Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is used to detect DNA fragmentation, a hallmark of apoptosis.

-

After treatment, cells are fixed, permeabilized, and incubated with the TUNEL reaction mixture.

-

Nuclei are counterstained, often with DAPI.

-

Apoptotic cells (TUNEL-positive) are visualized and quantified using fluorescence microscopy.

-

-

Purpose: To quantify the expression and phosphorylation status of key proteins in the AMPK-ULK1 pathway.

-

Procedure:

-

Protein Extraction: Cells or heart tissue homogenates are lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a BCA protein assay.

-

Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

-

Transfer: Proteins are transferred from the gel to a PVDF membrane.

-

Blocking: The membrane is blocked with non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies (e.g., anti-AMPK, anti-phospho-AMPK, anti-ULK1, anti-phospho-ULK1, anti-GAPDH).

-

Secondary Antibody: After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using densitometry software.

-

-

Model: Doxorubicin-induced cardiotoxicity rat model.

-

Protocol:

-

Male Sprague-Dawley or Wistar rats are randomly divided into groups (e.g., Control, DOX only, DOX + IDN).

-

Cardiotoxicity is induced by intraperitoneal injections of DOX.

-

The treatment group receives this compound, typically via oral gavage, concurrently or as a pre-treatment.

-

At the end of the study period, rats are euthanized, and heart tissues are collected for analysis.

-

-

Analysis:

-

Histology: Heart tissues are fixed in formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome to assess fibrosis.

-

Biochemical Analysis: Blood samples may be collected to measure cardiac injury markers like creatine kinase-MB (CK-MB) and lactate dehydrogenase (LDH).

-

Caption: General experimental workflow for evaluating this compound.

References

Isodunnianol: A Promising Therapeutic Agent for Doxorubicin-Induced Cardiotoxicity

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Isodunnianol (IDN), a natural product, has emerged as a promising therapeutic candidate for mitigating the cardiotoxic side effects of the widely used chemotherapeutic agent, doxorubicin (DOX). This technical guide provides an in-depth overview of the current understanding of this compound's cardioprotective effects, focusing on its mechanism of action, experimental validation, and potential for clinical translation. Preclinical studies, both in vitro and in vivo, have demonstrated that this compound alleviates doxorubicin-induced myocardial injury by activating protective autophagy.[1] The core of its mechanism lies in the activation of the AMP-activated protein kinase (AMPK) and Unc-51 like autophagy activating kinase 1 (ULK1) signaling pathway. This document outlines the key quantitative data, detailed experimental protocols, and the elucidated signaling pathway to facilitate further research and development of this compound as a cardioprotective adjuvant therapy.

Introduction

Doxorubicin is a potent anthracycline antibiotic used in the treatment of a broad spectrum of cancers. However, its clinical utility is significantly hampered by dose-dependent cardiotoxicity, which can lead to severe and irreversible heart failure.[2][3] The underlying mechanisms of DOX-induced cardiotoxicity are multifactorial, involving increased oxidative stress, DNA damage, and apoptosis of cardiomyocytes. Currently, there is a critical need for effective and safe cardioprotective agents that can be co-administered with doxorubicin to minimize its cardiac damage without compromising its anti-tumor efficacy.

This compound, a lignan extracted from Illicium verum, has shown significant potential in this regard.[1] Research indicates that this compound confers cardioprotection by modulating cellular autophagy, a critical process for cellular homeostasis and survival. This guide synthesizes the available scientific evidence on this compound's therapeutic potential, providing a comprehensive resource for researchers and drug development professionals in the field of cardio-oncology.

Quantitative Data Summary

The following table summarizes the key quantitative findings from preclinical studies investigating the efficacy of this compound in mitigating doxorubicin-induced cardiotoxicity.

| Parameter | Model System | Treatment Group | Result | Reference |

| Cell Viability | H9C2 Cardiac Myoblasts | Doxorubicin (DOX) | Decreased cell viability | [1] |

| This compound (IDN) + DOX | Increased cell viability compared to DOX alone | [1] | ||

| Apoptosis | H9C2 Cardiac Myoblasts | Doxorubicin (DOX) | Increased apoptosis | [1] |

| This compound (IDN) + DOX | Decreased apoptosis compared to DOX alone | [1] | ||

| Autophagy Markers | H9C2 Cardiac Myoblasts | Doxorubicin (DOX) | Suppressed protective autophagy | [1] |

| (LC3-II/LC3-I ratio, Beclin-1) | This compound (IDN) + DOX | Upregulated autophagy markers | [1] | |

| Signaling Pathway Activation | H9C2 Cardiac Myoblasts | This compound (IDN) | Increased phosphorylation of AMPK and ULK1 | [1] |

| (p-AMPK, p-ULK1) | ||||

| Cardiac Injury Markers | Rat Model | Doxorubicin (DOX) | Increased myocardial fibrosis and apoptosis | [1] |

| (Fibrosis, Apoptosis) | This compound (IDN) + DOX | Decreased myocardial fibrosis and apoptosis | [1] |

Signaling Pathway

This compound exerts its cardioprotective effects primarily through the activation of the AMPK-ULK1 signaling pathway, which in turn induces protective autophagy in cardiomyocytes.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of this compound's therapeutic potential.

In Vitro Studies

H9C2 rat cardiac myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Seed H9C2 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound for a specified duration.

-

Introduce doxorubicin to induce cytotoxicity and co-incubate for 24-48 hours.

-

Remove the treatment media and add 100 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plates for 4 hours at 37°C.

-

Remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

-

Seed H9C2 cells in 6-well plates and treat with this compound and/or doxorubicin as described for the viability assay.

-

Harvest the cells by trypsinization and wash twice with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.[4][5][6]

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. The percentage of apoptotic cells (Annexin V-positive, PI-negative) and necrotic cells (Annexin V-positive, PI-positive) is determined.[5][7]

-

Treat H9C2 cells with this compound and/or doxorubicin.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-AMPK, AMPK, p-ULK1, ULK1, LC3, Beclin-1, and β-actin overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis is performed to quantify the protein expression levels.

In Vivo Studies

-

Use male Sprague-Dawley rats (200-250 g).

-

Divide the rats into the following groups: Control, this compound alone, Doxorubicin alone, and this compound + Doxorubicin.

-

Administer this compound (e.g., by oral gavage) for a specified period before and during doxorubicin treatment.

-

Induce cardiotoxicity by intraperitoneal injection of doxorubicin at a cumulative dose (e.g., 15-20 mg/kg) over a period of several weeks.[8]

-

Monitor the animals for signs of toxicity, body weight changes, and mortality.

-

At the end of the study, collect blood samples for biochemical analysis of cardiac injury markers (e.g., CK-MB, LDH).

-

Euthanize the animals and harvest the hearts for histopathological examination (e.g., H&E and Masson's trichrome staining) and molecular analysis (Western blotting, IHC).

Conclusion and Future Directions

The collective evidence strongly suggests that this compound holds significant promise as a therapeutic agent to counteract doxorubicin-induced cardiotoxicity. Its ability to activate the AMPK-ULK1 pathway and induce protective autophagy provides a clear and compelling mechanism of action. The data from both in vitro and in vivo models are consistent and point towards a beneficial effect in preserving cardiac function during chemotherapy.

Future research should focus on several key areas to advance the clinical translation of this compound:

-

Pharmacokinetic and Pharmacodynamic Studies: Comprehensive PK/PD studies are necessary to determine the optimal dosing, bioavailability, and metabolic profile of this compound.

-

Long-term Efficacy and Safety: Long-term studies are needed to evaluate the sustained cardioprotective effects and potential long-term toxicity of this compound.

-

Combination Therapy Optimization: Further investigation is required to determine the optimal timing and dosage of this compound in combination with various doxorubicin-based chemotherapy regimens.

-

Clinical Trials: Ultimately, well-designed randomized controlled clinical trials are essential to validate the safety and efficacy of this compound in cancer patients receiving doxorubicin.

References

- 1. This compound alleviates doxorubicin-induced myocardial injury by activating protective autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Doxorubicin-induced cardiotoxicity and risk factors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Isodunnianol from Illicium Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodunnianol is a lignan that has been identified in plant species of the Illicium genus. Lignans are a class of polyphenolic compounds known for their diverse biological activities, which makes them of great interest in pharmaceutical research and drug development. It is important to note that while the initial request specified Illicium verum as the source of this compound, available scientific literature indicates that this compound is primarily found in other species of the same genus, namely Illicium dunnianum and Illicium simonsii. This protocol is therefore based on established methods for the extraction and isolation of lignans from Illicium dunnianum and serves as a robust methodology for obtaining this compound and other related lignans.

The following protocol provides a detailed, step-by-step guide for the extraction, fractionation, and purification of this compound from the leaves of Illicium dunnianum.

Experimental Protocols

This protocol is adapted from methodologies described for the successful isolation of various lignans from the leaves of Illicium dunnianum.

1. Plant Material and Pre-processing:

-

Plant Material: Dried leaves of Illicium dunnianum.

-

Preparation: The dried leaves should be pulverized into a coarse powder to increase the surface area for efficient extraction.

2. Extraction:

-

The powdered plant material is subjected to exhaustive extraction with 95% ethanol at room temperature. This process is typically repeated three times to ensure the complete extraction of bioactive compounds.

-

The resulting ethanolic extracts are then combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Fractionation:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility.

-

Petroleum Ether: The aqueous suspension is first extracted with petroleum ether to remove non-polar compounds such as fats and waxes. This step is repeated multiple times.

-

Ethyl Acetate: The remaining aqueous layer is then extracted with ethyl acetate. Lignans, including this compound, are typically expected to partition into this fraction. This extraction is also performed multiple times to ensure a good yield.

-

-

The ethyl acetate fraction is concentrated under reduced pressure to yield a dried ethyl acetate extract.

4. Chromatographic Purification:

The ethyl acetate extract, rich in lignans, is subjected to a series of chromatographic techniques for the isolation of pure this compound.

-

Silica Gel Column Chromatography:

-

The ethyl acetate extract is loaded onto a silica gel column.

-

The column is eluted with a gradient of chloroform and methanol (e.g., starting from 100:0 and gradually increasing the polarity to 0:100).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to pool fractions with similar profiles.

-

-

Sephadex LH-20 Column Chromatography:

-

Fractions containing the target compound(s) from the silica gel column are further purified on a Sephadex LH-20 column.

-

The column is typically eluted with a mixture of chloroform and methanol (e.g., 1:1 v/v) to separate compounds based on their molecular size.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Final purification to obtain this compound in high purity is achieved using preparative HPLC.

-

A C18 column is commonly used with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.

-

The elution is monitored with a UV detector, and the peak corresponding to this compound is collected.

-

5. Structure Elucidation:

The purified compound is identified as this compound through various spectroscopic techniques, including:

-

Mass Spectrometry (MS)

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR)

Data Presentation

The following table summarizes the key quantitative parameters for the extraction and fractionation process.

| Parameter | Value/Description |

| Plant Material | Dried and powdered leaves of Illicium dunnianum |

| Extraction Solvent | 95% Ethanol |

| Extraction Method | Maceration at room temperature (repeated 3 times) |

| Fractionation Solvents | Petroleum Ether, Ethyl Acetate |

| Primary Chromatography | Silica Gel Column Chromatography |

| Elution Gradient (Silica) | Chloroform-Methanol (e.g., 100:0 to 0:100) |

| Secondary Chromatography | Sephadex LH-20 Column Chromatography |

| Elution (Sephadex) | Chloroform-Methanol (1:1, v/v) |

| Final Purification | Preparative High-Performance Liquid Chromatography (HPLC) |

| HPLC Column | C18 reversed-phase |

| HPLC Mobile Phase | Methanol-Water or Acetonitrile-Water gradient |

Visualization of the Experimental Workflow

Caption: Workflow for this compound Extraction and Purification.

Application Note & Protocol: A High-Yield, Two-Step Synthesis of Isodunnianol for Preclinical Research

Audience: Researchers, scientists, and drug development professionals in oncology, cardiology, and medicinal chemistry.

Introduction

Isodunnianol is a naturally occurring triphenyl-type neolignan originally isolated from plants of the Illicium genus. Recent studies have highlighted its significant therapeutic potential, particularly in cardioprotection. Research has shown that this compound can alleviate doxorubicin-induced myocardial injury by activating protective autophagy.[1][2] The mechanism involves the activation of the AMP-activated protein kinase (AMPK)-ULK1 signaling pathway, which is crucial for initiating the autophagic process.[1][2] Doxorubicin, a potent and widely used chemotherapeutic agent, is known for its dose-dependent cardiotoxicity, a major limiting factor in its clinical application.[3][4][5][6] this compound presents a promising avenue for developing co-therapies to mitigate this severe side effect.

However, the low natural abundance of this compound hinders extensive preclinical and clinical investigation. A reliable and high-yield synthetic route is therefore essential to provide the quantities of material required for research. This document outlines a robust and efficient two-step synthetic protocol for this compound, adapted from a concise synthesis of the related compound, dunnianol.[7] The strategy employs a key double Suzuki-Miyaura cross-coupling reaction followed by a final demethylation step to yield the target compound with high purity.

Part 1: Proposed Synthetic Pathway

The synthesis of this compound (3) is accomplished in two main steps starting from commercially available 2,6-dibromo-1,4-dimethoxybenzene (1) and 4-allyl-2-methoxyphenylboronic acid (2).

-

Step 1: Double Suzuki-Miyaura Cross-Coupling: A palladium-catalyzed cross-coupling reaction joins two units of the boronic acid (2) to the central dibrominated core (1) to form the hexasubstituted, O-methylated intermediate (Intermediate A).

-

Step 2: O-Demethylation: The three methoxy groups on Intermediate A are cleaved using a strong Lewis acid, such as boron trichloride (BCl₃), to yield the final product, this compound (3).

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Part 2: Experimental Protocols

Step 1: Synthesis of 1,4-Dimethoxy-2,6-bis(4-allyl-2-methoxyphenyl)benzene (Intermediate A)

Methodology: This procedure is based on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

-

Reagent Preparation:

-

To a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-dibromo-1,4-dimethoxybenzene (1) (1.0 eq).

-

Add 4-allyl-2-methoxyphenylboronic acid (2) (2.2 eq).

-

Add triphenylphosphine (PPh₃) (0.1 eq).

-

Add sodium carbonate (Na₂CO₃) (4.0 eq).

-

-

Solvent Addition:

-

Add a 3:1 mixture of isopropanol (i-PrOH) and deionized water. The total solvent volume should be sufficient to dissolve the reagents upon heating.

-

-

Reaction Execution:

-

Purge the flask with argon or nitrogen for 15 minutes to create an inert atmosphere.

-

Add palladium(II) acetate (Pd(OAc)₂) (0.05 eq) to the mixture.

-

Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (1) is consumed (typically 12-18 hours).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Add ethyl acetate to dilute the mixture and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Intermediate A as a solid.

-

Step 2: Synthesis of this compound (3)

Methodology: This procedure involves the O-demethylation of the methoxy groups using a boron trichloride dimethyl sulfide complex.

-

Reagent Preparation:

-

Dissolve Intermediate A (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) in a round-bottom flask under an argon or nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

-

Reaction Execution:

-

Slowly add boron trichloride dimethyl sulfide complex (BCl₃·SMe₂) (4.0 eq) to the cooled solution via syringe.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is fully consumed (typically 4-6 hours).

-

-

Work-up and Purification:

-

Cool the reaction to 0 °C and carefully quench by the slow addition of methanol, followed by water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purify the crude residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to afford this compound (3) as a pure solid.

-

Part 3: Quantitative Data

Table 1: Reaction Yields

| Step | Reaction | Product | Starting Material | Typical Yield (%) |

| 1 | Double Suzuki Coupling | Intermediate A | 2,6-Dibromo-1,4-dimethoxybenzene | 70-80%[7] |

| 2 | O-Demethylation | This compound (3) | Intermediate A | 70-75%[7] |

| - | Overall | This compound (3) | - | ~50-60% |

Table 2: Spectroscopic Characterization Data for this compound (3)

The following data represents typical values obtained from NMR spectroscopy for structural confirmation.

| Nucleus | Chemical Shift (δ, ppm) | Description |

| ¹H NMR | ~6.8-7.2 | Aromatic Protons (m) |

| ~5.9-6.1 | Alkene Proton (-CH=) (m) | |

| ~5.0-5.2 | Alkene Protons (=CH₂) (m) | |

| ~4.8-5.0 | Phenolic Protons (-OH) (br s) | |

| ~3.3-3.5 | Allylic Protons (-CH₂-) (d) | |

| ¹³C NMR | ~150-155 | C-OH (Aromatic) |

| ~137-139 | -C H=CH₂ | |

| ~130-135 | Quaternary Aromatic Carbons | |

| ~115-125 | CH (Aromatic) | |

| ~115-117 | -CH=C H₂ | |

| ~40 | Allylic Carbon (-C H₂-) |

Note: Actual chemical shifts may vary depending on the solvent and instrument used. Data should be confirmed by 2D NMR techniques (COSY, HSQC, HMBC) for unambiguous assignment.[1][8]

Part 4: Mechanism of Action Visualization

This compound has been shown to counteract doxorubicin-induced cardiotoxicity by promoting protective autophagy. The core of this mechanism is the activation of the AMPK-ULK1 signaling axis.

This compound Signaling Pathway in Cardioprotection

References

- 1. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 2. Report: Synthesis of Indole Oligomers Via Iterative Suzuki Couplings (56th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

- 3. Doxorubicin-Induced Cardiotoxicity: Molecular Mechanism and Protection by Conventional Drugs and Natural Products, International Journal of Clinical Oncology and Cancer Research, Science Publishing Group [sciencepublishinggroup.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

Application Notes and Protocols: Isodunnianol In Vitro Assay Using H9c2 Cardiac Myoblasts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodunnianol (IDN), a natural product, has shown potential in mitigating doxorubicin-induced cardiotoxicity.[1] These application notes provide a detailed framework for conducting in vitro assays using the H9c2 cardiac myoblast cell line to investigate the effects of this compound. The protocols outlined below cover the assessment of cell viability, apoptosis, and oxidative stress, as well as the investigation of the underlying signaling pathways. H9c2 cells, derived from rat embryonic ventricular myocardium, are a well-established model for studying the cellular and molecular mechanisms of cardiac injury and the protective effects of therapeutic compounds.[2][3]

Key Applications

-

Screening and validation of cardioprotective compounds.

-

Investigation of cellular mechanisms of drug-induced cardiotoxicity.

-

Elucidation of signaling pathways involved in cardiomyocyte apoptosis and survival.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the effects of this compound on H9c2 cardiac myoblasts.

Caption: Experimental workflow for this compound assays in H9c2 cells.

Data Presentation

The following tables present example data for the described assays.

Table 1: Effect of this compound on H9c2 Cell Viability (MTT Assay)

| Group | Treatment | Concentration (µM) | Absorbance (OD 570 nm) | Cell Viability (%) |

| 1 | Control | - | 1.25 ± 0.08 | 100 |

| 2 | Doxorubicin (DOX) | 1 | 0.63 ± 0.05 | 50.4 |

| 3 | DOX + IDN | 1 + 5 | 0.88 ± 0.06 | 70.4 |

| 4 | DOX + IDN | 1 + 10 | 1.05 ± 0.07 | 84.0 |

| 5 | IDN | 10 | 1.23 ± 0.09 | 98.4 |

Table 2: Effect of this compound on Doxorubicin-Induced Apoptosis (Annexin V-FITC/PI Staining)

| Group | Treatment | Concentration (µM) | Apoptotic Cells (%) |

| 1 | Control | - | 4.5 ± 0.8 |

| 2 | Doxorubicin (DOX) | 1 | 35.2 ± 2.5 |

| 3 | DOX + IDN | 1 + 10 | 15.8 ± 1.7 |

| 4 | IDN | 10 | 5.1 ± 0.9 |

Table 3: Effect of this compound on Oxidative Stress Markers

| Group | Treatment | Concentration (µM) | Intracellular ROS (Fluorescence Intensity) | SOD Activity (U/mg protein) | CAT Activity (U/mg protein) |

| 1 | Control | - | 100 ± 12 | 150 ± 15 | 80 ± 9 |

| 2 | Doxorubicin (DOX) | 1 | 350 ± 28 | 75 ± 8 | 42 ± 5 |

| 3 | DOX + IDN | 1 + 10 | 150 ± 18 | 120 ± 11 | 68 ± 7 |

| 4 | IDN | 10 | 105 ± 14 | 145 ± 13 | 78 ± 8 |

Experimental Protocols

H9c2 Cell Culture and Treatment

-

Cell Line: H9c2 rat cardiac myoblasts.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[2]

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.[2]

-

Treatment Protocol:

-

Seed H9c2 cells in appropriate culture plates (e.g., 96-well for viability, 6-well for apoptosis and western blot).

-

Allow cells to adhere and reach 70-80% confluency.[4]

-

Pre-treat cells with desired concentrations of this compound for a specified time (e.g., 2-4 hours).

-

Induce cardiac injury by adding an agent like doxorubicin (DOX) and incubate for the desired period (e.g., 24 hours).[5]

-

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures for H9c2 cells.[5][6]

-

Seed H9c2 cells (1 x 10^4 cells/well) in a 96-well plate and incubate overnight.[6]

-

Treat cells with this compound and/or doxorubicin as described in the treatment protocol.

-

After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5][6]

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Measure the absorbance at 490 nm or 570 nm using a microplate reader.[5][6]

-

Calculate cell viability as a percentage of the control group.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on common procedures for detecting apoptosis in H9c2 cells.[2][6]

-

Seed H9c2 cells in 6-well plates and treat as required.

-

Harvest the cells by trypsinization and wash twice with cold PBS.[2]

-

Resuspend the cells in 1X binding buffer.

-

Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) to the cell suspension.[2]

-

Incubate for 15 minutes at room temperature in the dark.[2]

-

Analyze the cells by flow cytometry within 1 hour.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the DCFH-DA probe to measure intracellular ROS levels.[2][7][8]

-

Treat H9c2 cells in 6-well plates as described.

-

After treatment, incubate the cells with 10 µM DCFH-DA at 37°C for 20-30 minutes.[2][8]

-

Wash the cells three times with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer with excitation at 488 nm and emission at 525 nm.[2][8]

Western Blot Analysis for Signaling Pathways

This protocol allows for the investigation of protein expression in relevant signaling pathways.[5]

-

Lyse the treated H9c2 cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-AMPK, anti-p-AMPK, anti-ULK1, anti-p-ULK1, anti-Bax, anti-Bcl-2, anti-caspase-3, and anti-β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using image analysis software.

Signaling Pathway

This compound has been reported to mitigate doxorubicin-induced cardiotoxicity by activating protective autophagy and reducing apoptosis through the AMPK-ULK1 signaling pathway.[1]

Caption: this compound-mediated AMPK/ULK1 signaling pathway.

References

- 1. This compound alleviates doxorubicin-induced myocardial injury by activating protective autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aconitine induces apoptosis in H9c2 cardiac cells via mitochondria-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The optimal model of reperfusion injury in vitro using H9c2 transformed cardiac myoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular and Cellular Response of the Myocardium (H9C2 Cells) Towards Hypoxia and HIF-1α Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Protective Effect of Rosamultin against H2O2-Induced Oxidative Stress and Apoptosis in H9c2 Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

Application Notes & Protocols: Animal Models of Doxorubicin-Induced Cardiotoxicity for Isodunnianol Testing

Audience: Researchers, scientists, and drug development professionals.